molecular formula C26H27N3O2 B3729660 N-[(1-benzyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl]-N-ethylethanamine CAS No. 5917-89-5

N-[(1-benzyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl]-N-ethylethanamine

Cat. No.: B3729660
CAS No.: 5917-89-5
M. Wt: 413.5 g/mol
InChI Key: NRKLUSKFHPQVKP-UHFFFAOYSA-N
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Description

N-[(1-benzyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl]-N-ethylethanamine is a complex organic compound with a unique structure that includes an indole core, a benzyl group, a nitro group, and an ethylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl]-N-ethylethanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration, using a mixture of concentrated nitric acid and sulfuric acid.

    Benzylation: The benzyl group can be added through a Friedel-Crafts alkylation reaction, using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Ethylamine Side Chain: The final step involves the alkylation of the indole nitrogen with an ethylamine derivative, typically using an alkyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl]-N-ethylethanamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Reduction: The compound can be oxidized at the benzyl position to form a benzaldehyde derivative using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The ethylamine side chain can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Alkyl halides, aryl halides, bases like sodium hydride or potassium tert-butoxide.

Major Products

    Reduction of Nitro Group: Formation of an amine derivative.

    Oxidation of Benzyl Group: Formation of a benzaldehyde derivative.

    Substitution of Ethylamine Side Chain: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

N-[(1-benzyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl]-N-ethylethanamine has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or cancer.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, enabling the construction of diverse chemical libraries for drug discovery.

    Material Science: The unique electronic properties of the indole core make this compound useful in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-[(1-benzyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl]-N-ethylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the indole core can interact with aromatic residues in proteins, affecting their function. The benzyl and ethylamine groups can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridyl: A bidentate ligand used in coordination chemistry.

    3-Bromo-5-fluoropyridine-2-carboxylic acid: A building block in organic synthesis.

    Dimethyl 2,6-pyridinedicarboxylate: Used in the synthesis of complex organic molecules.

Uniqueness

N-[(1-benzyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl]-N-ethylethanamine is unique due to its combination of functional groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, from medicinal chemistry to material science, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[(1-benzyl-5-nitro-3-phenylindol-2-yl)methyl]-N-ethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O2/c1-3-27(4-2)19-25-26(21-13-9-6-10-14-21)23-17-22(29(30)31)15-16-24(23)28(25)18-20-11-7-5-8-12-20/h5-17H,3-4,18-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKLUSKFHPQVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362025
Record name N-[(1-Benzyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl]-N-ethylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5917-89-5
Record name N-[(1-Benzyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl]-N-ethylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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